molecular formula C18H25N3O B4724545 1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

Cat. No.: B4724545
M. Wt: 299.4 g/mol
InChI Key: QTRUDWOGLBZOKC-UHFFFAOYSA-N
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Description

1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3311~3,7~]dec-1-ylurea is a complex organic compound featuring a pyridine ring and a tricyclo[3311~3,7~]decane structure

Preparation Methods

The synthesis of 1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridin-3-yl Intermediate: This step involves the reaction of pyridine with an appropriate alkylating agent to introduce the pyridin-3-yl group.

    Cyclization: The intermediate undergoes cyclization to form the tricyclo[3.3.1.1~3,7~]decane structure.

    Urea Formation: The final step involves the reaction of the cyclized intermediate with an isocyanate to form the urea derivative.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.

Chemical Reactions Analysis

1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include acidic or basic environments, solvents like dichloromethane or ethanol, and specific temperatures and pressures to facilitate the desired transformations.

Scientific Research Applications

1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea involves its interaction with specific molecular targets and pathways. The pyridine ring can interact with enzymes and receptors, modulating their activity. The tricyclo[3.3.1.1~3,7~]decane structure provides stability and enhances the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea can be compared with other similar compounds, such as:

    Pyridin-3-yl derivatives: These compounds share the pyridine ring but differ in their additional functional groups and overall structure.

    Tricyclo[3.3.1.1~3,7~]decane derivatives: These compounds have the same tricyclo structure but vary in their substituents.

The uniqueness of this compound lies in its combination of the pyridine ring and the tricyclo[3.3.1.1~3,7~]decane structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(1-adamantyl)-3-(1-pyridin-3-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O/c1-12(16-3-2-4-19-11-16)20-17(22)21-18-8-13-5-14(9-18)7-15(6-13)10-18/h2-4,11-15H,5-10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTRUDWOGLBZOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)NC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea
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1-[1-(Pyridin-3-yl)ethyl]-3-tricyclo[3.3.1.1~3,7~]dec-1-ylurea

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